molecular formula C19H16NOP B15088448 N-Benzylidene-P,P-diphenylphosphinic amide

N-Benzylidene-P,P-diphenylphosphinic amide

Cat. No.: B15088448
M. Wt: 305.3 g/mol
InChI Key: JLAOYBRAGQKVLX-CAPFRKAQSA-N
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Description

N-Benzylidene-P,P-diphenylphosphinic amide (CAS: 98837-46-8) is a phosphinic amide derivative that serves as a versatile and stable building block in synthetic and organometallic chemistry. Its primary research value lies in its role as a key intermediate in the synthesis of nitrogen-containing compounds. One of the main applications of this compound is as a precursor in the synthesis of N-alkyl phosphinic amides. These amides can be efficiently prepared via ruthenium-catalyzed transfer hydrogenation reactions between primary phosphinic amides and alcohols, providing an atom-economical route with water as the only byproduct . Phosphinic amides are a unique class of P(V) compounds explored for diverse applications as medicines, agrochemicals, and materials . Furthermore, this specific imine is a crucial substrate in nickel(0)-catalyzed [2+2+2] cycloaddition reactions with alkynes. This reaction provides a strategic pathway to N-aryl-1,2-dihydropyridines, which are valuable intermediates for preparing a wide range of organic molecules . The P,P-diphenylphosphinic amide group on the nitrogen is essential for this transformation, as it acts as a chelating group to stabilize key T-shaped 14-electron aza-nickelacycle intermediates, enabling the oxidative cyclization step . The compound has a molecular formula of C 19 H 16 NOP and a molecular weight of 305.31 g/mol . It is recommended to be stored sealed in a dry environment at 2-8°C . Safety Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H16NOP

Molecular Weight

305.3 g/mol

IUPAC Name

(E)-N-diphenylphosphoryl-1-phenylmethanimine

InChI

InChI=1S/C19H16NOP/c21-22(18-12-6-2-7-13-18,19-14-8-3-9-15-19)20-16-17-10-4-1-5-11-17/h1-16H/b20-16+

InChI Key

JLAOYBRAGQKVLX-CAPFRKAQSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/P(=O)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C=NP(=O)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for N Benzylidene P,p Diphenylphosphinic Amide and Its Derivatives

Direct Condensation and Imine Formation Routes

The formation of the characteristic N-benzylidene moiety often involves the direct condensation of a phosphorus-containing amide with an aldehyde or the utilization of related precursors like oximes. These methods provide a straightforward approach to the carbon-nitrogen double bond.

Aldehyde-Phosphinic Amide Condensation Strategies

The direct condensation of an aldehyde with P,P-diphenylphosphinic amide is a primary route for the synthesis of N-phosphinoylimines. A notable strategy involves a three-component reaction where an aldehyde, P,P-diphenylphosphinic amide, and p-toluenesulfinic acid are stirred in a solvent such as diethyl ether. This process leads to the formation of a sulfinic acid adduct of the N-phosphinoylimine, which can be conveniently isolated by filtration in high yields. This method is effective for a range of aryl- and alkyl-substituted aldehydes, demonstrating its versatility. The reaction proceeds at room temperature, and the resulting adduct precipitates from the reaction mixture, simplifying purification. nih.gov

This approach circumvents the challenges associated with the stability of the imine product by generating it in situ and trapping it as a more stable sulfinyl adduct. This intermediate can then be used in further synthetic transformations. nih.gov

Table 1: Synthesis of Sulfinyl Adducts of N-Phosphinoylimines nih.gov
AldehydeReaction Time (h)Yield (%)
Benzaldehyde (B42025)1695
4-Methoxybenzaldehyde1698
4-Nitrobenzaldehyde2493
2-Naphthaldehyde1696
Isovaleraldehyde3685

Oxime-Based Synthetic Approaches

Oximes present an alternative precursor to the imine functionality in N-Benzylidene-P,P-diphenylphosphinic amide. The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide under acidic conditions. This reaction proceeds via the rearrangement of the group anti-periplanar to the leaving group on the oxime nitrogen. While widely used for the synthesis of amides and lactams, its direct application to produce N-substituted phosphinic amides from a phosphinic oxime precursor is a conceptually viable, though less commonly documented, pathway. The reaction can be promoted by various reagents, including tosyl chloride, thionyl chloride, and phosphorus pentachloride. wikipedia.org

Another potential route involves the reaction of chlorophosphines with hydroxylamines, which has been shown to produce phosphinic amides through a P(III) to P(V) rearrangement. This reaction is proposed to proceed through the initial formation of an R2N-O-PR2 species, followed by homolysis of the N-O bond and subsequent radical recombination. acs.org Although this method does not start with a pre-formed oxime, it highlights a pathway involving hydroxylamine (B1172632) derivatives in the synthesis of phosphinic amides.

N-Alkylation and N-Arylation Methods for Phosphinic Amides

The introduction of substituents on the nitrogen atom of phosphinic amides is a crucial step in the synthesis of various derivatives. These methods include catalytic N-alkylation and palladium-catalyzed coupling reactions, offering pathways to a diverse range of N-substituted phosphinic amides.

Catalytic N-Alkylation via Transfer Hydrogenation of P,P-diphenylphosphinic amide

A highly efficient and atom-economical method for the N-alkylation of phosphinic amides is through ruthenium-catalyzed transfer hydrogenation. This approach utilizes alcohols as alkylating agents, with water being the only byproduct. The reaction mechanism is believed to involve the initial dehydrogenation of the alcohol to form the corresponding aldehyde. This aldehyde then reacts with the phosphinic amide to form an imine intermediate, which is subsequently reduced in the same catalytic cycle to yield the N-alkylated product. rsc.org

This methodology has been successfully applied to the synthesis of N-benzyl-P,P-diphenylphosphinic amide from P,P-diphenylphosphinic amide and benzyl (B1604629) alcohol, achieving a near-quantitative yield. The reaction is typically carried out in the presence of a ruthenium catalyst, such as Ru-MACHO, and a base like potassium hydroxide. rsc.org

Table 2: Ruthenium-Catalyzed N-Alkylation of P,P-diphenylphosphinic Amide rsc.org
AlcoholCatalystBaseYield (%)
Benzyl alcoholRu-MACHOKOH99
CyclopropylmethanolRu-MACHOKOH93

Palladium-Catalyzed Deoxygenative Coupling in Derivative Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-nitrogen bonds. In the context of phosphinic amide derivatives, these methods can be employed for N-arylation. While the term "deoxygenative coupling" is not explicitly used in this context, related palladium-catalyzed reactions that form C-N bonds are highly relevant. For instance, palladium-catalyzed methodologies have been developed for the arylation of unactivated sp3 C-H bonds in phosphinic amides, directed by an aminoquinoline group. This reaction utilizes Pd(OAc)2 as the catalyst and a base such as cesium phosphate (B84403) or potassium carbonate. documentsdelivered.com

Furthermore, palladium catalysis has been instrumental in the decarbonylative Suzuki-Miyaura cross-coupling of amides, demonstrating the versatility of palladium in activating amide bonds for the formation of new carbon-carbon bonds. researchgate.net While not a direct N-alkylation or N-arylation, this showcases the potential for transition-metal catalysis to modify amide-containing structures.

Selective Mono-N-Benzylation Protocols

Achieving selective mono-N-alkylation of amines and amides can be challenging due to the potential for over-alkylation. However, specific protocols have been developed to favor the formation of mono-benzylated products. The aforementioned catalytic transfer hydrogenation is an excellent example of a highly selective mono-N-alkylation method for phosphinic amides. rsc.org

Another approach to obtaining mono-benzylated phosphinic amides involves a multi-step synthesis. For example, N-Benzyl-P-(2-ethylphenyl)-P-phenylphosphinic amide was synthesized by first preparing a Grignard reagent from 1-bromo-2-ethylbenzene. This Grignard reagent was then reacted with phenyldichlorophosphine (PhPCl2), followed by the addition of benzylamine. The final product was obtained after oxidation with hydrogen peroxide. nih.gov This sequence constructs the phosphinic amide with the benzyl group already incorporated, thus ensuring mono-benzylation.

Additionally, reagent systems such as chlorodiphenylphosphine, imidazole, and molecular iodine have been shown to be effective for the selective mono-N-alkylation of amines with alcohols. This system offers a mild and efficient route to mono-alkylated amines, and its principles could potentially be adapted for the benzylation of phosphinic amides. researchgate.net

Preparation of Diverse N-Substituted Phosphinic Amide Analogues

The modification of the nitrogen atom of P,P-diphenylphosphinic amide allows for the introduction of a wide range of substituents, leading to the synthesis of various analogues with tailored properties.

Synthesis of N-Alkyl and N,N-Dialkyl Variants

A practical and environmentally benign method for the synthesis of N-alkyl phosphinic amides involves the direct N-alkylation of P,P-diphenylphosphinic amide with primary or secondary alcohols. This transformation is typically achieved through a transfer hydrogenation process, catalyzed by a ruthenium complex, and produces water as the only byproduct. nih.govnih.gov The reaction is generally high-yielding and tolerates a variety of functional groups. nih.gov

The general procedure involves reacting P,P-diphenylphosphinic amide with an alcohol in the presence of a catalytic amount of a ruthenium complex, such as Ru-MACHO, and a base like potassium hydroxide. nih.gov The reaction mixture is typically heated to achieve the desired transformation.

Below is a table summarizing the synthesis of various N-alkyl-P,P-diphenylphosphinic amides using this method.

Table 1: Synthesis of N-Alkyl-P,P-diphenylphosphinic Amides via Transfer Hydrogenation nih.gov

Entry Alcohol Product Yield (%)
1 Ethanol N-ethyl-P,P-diphenylphosphinic amide 80
2 Cyclopropylmethanol N-(cyclopropylmethyl)-P,P-diphenylphosphinic amide 93
3 (4-bromophenyl)methanol N-(4-bromobenzyl)-P,P-diphenylphosphinic amide 90

Stereoselective Approaches to Functionalized Derivatives

The development of stereoselective methods for the synthesis of functionalized phosphinic amides is crucial for applications in asymmetric catalysis and medicinal chemistry. A highly diastereoselective approach for the synthesis of P-stereogenic phosphinic amides has been developed, utilizing a directed ortho-lithiation (DoLi) strategy. nih.govresearchgate.net

This method involves the deprotonation of an ortho-carbon on one of the P-phenyl rings of a chiral P,P-diphenylphosphinic amide precursor with an organolithium base, such as tert-butyllithium (B1211817). The resulting lithiated intermediate is then quenched with an electrophile to introduce a functional group at the ortho position with high stereocontrol. nih.gov This approach has been successfully employed to introduce a wide variety of substituents, including halogens, hydroxyl, azido, and silyl (B83357) groups, with diastereomeric ratios up to 98:2. nih.gov

The general reaction scheme involves the treatment of a chiral N-substituted-P,P-diphenylphosphinic amide with t-BuLi followed by the addition of an electrophile.

Table 2: Diastereoselective Synthesis of Functionalized P-Stereogenic Phosphinic Amides nih.gov

Entry Electrophile Ortho Substituent Diastereomeric Ratio
1 C₂Cl₆ Cl >98:2
2 BrCF₂CF₂Br Br >98:2
3 I₂ I >98:2
4 Me₃SiCl SiMe₃ 95:5

Synthesis of N-Arylmethylene-P,P-diphenylphosphinic Amides

N-Arylmethylene-P,P-diphenylphosphinic amides, which are a class of N-phosphinoylimines, can be synthesized through the condensation of P,P-diphenylphosphinic amide with various aldehydes. A straightforward method for this transformation involves stirring a mixture of P,P-diphenylphosphinic amide, an aldehyde, and p-toluenesulfinic acid in a suitable solvent such as diethyl ether. nih.gov This reaction leads to the formation of a sulfinic acid adduct of the N-phosphinoylimine, which can often be isolated by filtration in high yield. nih.gov

The general procedure entails the reaction of P,P-diphenylphosphinic amide and p-toluenesulfinic acid with a freshly distilled aldehyde at room temperature. The resulting N-(4-methylphenyl)sulfonylmethyl]-P,P-diphenylphosphinic amide precipitates from the reaction mixture and can be collected. nih.gov

An alternative approach to a related class of compounds, N-[2-(diphenylphosphino)benzylidene]anilines, involves the direct condensation of 2-(diphenylphosphino)benzaldehyde (B1302527) with primary amines. mdpi.com This imine formation is a very efficient process that proceeds under mild conditions. mdpi.com

Table 3: Synthesis of N-(4-methylphenyl)sulfonylmethyl]-P,P-diphenylphosphinic Amides nih.gov

Entry Aldehyde Product Yield (%)
1 Benzaldehyde N-(4-methylphenyl)sulfonylmethyl]-P,P-diphenylphosphinic amide 71

Reactivity Profiles and Transformational Chemistry of N Benzylidene P,p Diphenylphosphinic Amide and Analogues

Anionic Cyclization and Dearomatization Pathways

The presence of the acidic benzylic protons and the activating nature of the diphenylphosphinic amide group allows for facile deprotonation, generating a stabilized carbanion. This anion can undergo intramolecular cyclization onto one of the P-phenyl rings, leading to dearomatization and the formation of novel heterocyclic structures.

Investigations into Complex-Induced Proximity Effects (CIPE)

The mechanism of the anionic cyclization of N-benzyl-N-methyldiphenylphosphinamide, a close analogue of the target compound, has been elucidated through detailed deuterium-labeling and multinuclear magnetic resonance studies. nih.gov Upon treatment with s-butyllithium (s-BuLi) in tetrahydrofuran (B95107) (THF) at low temperatures (-90°C), the reaction pathway is governed by the Complex-Induced Proximity Effect (CIPE). nih.gov

The initial step involves the coordination of the lithium base to the phosphoryl (P=O) group of the phosphinamide. This coordination pre-organizes the molecule, bringing the base into close proximity with both the ortho-protons of the P-phenyl rings and the benzylic protons. This leads to two competing deprotonation pathways: ortho-lithiation and benzylic lithiation. nih.gov In the absence of coordinating co-solvents like hexamethylphosphoramide (B148902) (HMPA), both ortho-lithiated and benzylic anions are observed. nih.gov The benzylic anion then undergoes a reversible intramolecular conjugate addition to one of the P-phenyl rings, resulting in the formation of dearomatized anionic species. nih.gov

Regioselectivity and Stereocontrol in Intramolecular Transformations of N-alkyl-N-benzyldiphenylphosphinamides

The intramolecular cyclization of anions derived from N-alkyl-N-benzyldiphenylphosphinamides demonstrates high levels of regioselectivity and stereocontrol. The deprotonation occurs selectively at the benzylic position, and the subsequent intramolecular attack on the P-phenyl ring leads to dearomatized intermediates that can be trapped with various electrophiles. nih.gov This process affords tetrahydrobenzo[c]-1-aza-2λ5-phospholes with excellent diastereoselectivity. nih.gov

The choice of the N-alkyl substituent and the electrophile plays a crucial role in determining the final product structure. The steric bulk of the N-alkyl group can influence the stereoselectivity of the cyclization. researchgate.net The trapping of the intermediate lithium species with a range of electrophiles allows for the introduction of diverse functional groups with a high degree of regio- and stereocontrol. nih.govresearchgate.net

Influence of Co-solvents and Protonating Reagents on Anionic Cyclization Outcomes

The outcome of the anionic cyclization can be significantly influenced by the choice of co-solvents and protonating reagents. researchgate.net The use of a coordinating co-solvent such as HMPA can act as a catalyst for the ortho-to-benzylic translocation of the lithium anion and promote the cyclization reaction. nih.gov

A systematic study on the protonation of the dearomatized anionic intermediates using a wide array of proton sources has revealed that the product distribution is highly dependent on the nature of the protonating agent. researchgate.net The protonating reagents investigated include alcohols, phenols, amines, amides, and organic acids. researchgate.net The acidity and steric bulk of the protonating reagent affect the regioselectivity of protonation, leading to mixtures of products resulting from α- and γ-protonation relative to the phosphorus atom. researchgate.net This allows for the selective synthesis of tetrahydrobenzo-1-aza-2λ5-phospholes containing either a 1,3- or 1,4-cyclohexadiene (B1204751) system with high regio- and diastereoselectivity. researchgate.net

Parameter Influence on Anionic Cyclization Observed Outcome
Base Directs initial deprotonation pathway (ortho vs. benzylic).s-BuLi leads to both ortho and benzylic lithiation. nih.gov
Co-solvent Can catalyze the reaction and influence anion translocation.HMPA catalyzes the ortho-to-benzylic translocation. nih.gov
N-Alkyl Group Steric hindrance affects the stereoselectivity of the cyclization.Bulky groups can decrease stereoselectivity. researchgate.net
Protonating Reagent Acidity and size determine the regioselectivity of protonation.Leads to mixtures of α- and γ-protonated products. researchgate.net

Transition Metal-Catalyzed Reactions

The imine functionality in N-benzylidene-P,P-diphenylphosphinic amide makes it a suitable substrate for various transition metal-catalyzed reactions, particularly cycloadditions.

Nickel(0)-Catalyzed [2+2+2] Cycloaddition Reactions of Imines with Alkynes

This compound and its analogues can participate in Nickel(0)-catalyzed [2+2+2] cycloaddition reactions with two molecules of an alkyne to form substituted dihydropyridines. This reaction proceeds through a stepwise mechanism involving the formation of metallacyclic intermediates. rsc.org

The catalytic cycle is initiated by the coordination of the imine and one molecule of the alkyne to the Nickel(0) center. rsc.org This is followed by an oxidative cyclization to form a five-membered aza-nickelacycle intermediate. rsc.org

Formation and Reactivity of Aza-nickelacycle Intermediates

The five-membered aza-nickelacycle is a key intermediate in the catalytic cycle. rsc.orgrsc.org Its formation has been confirmed by stoichiometric reactions and spectroscopic characterization. rsc.org This intermediate is reactive towards the insertion of a second molecule of alkyne. rsc.org This insertion step leads to the formation of a seven-membered aza-nickelacycle. rsc.org The final step of the catalytic cycle is the reductive elimination from this seven-membered intermediate to afford the dihydropyridine (B1217469) product and regenerate the active Nickel(0) catalyst. rsc.org

The reactivity of the aza-nickelacycle intermediate can be influenced by the nature of the substituents on both the imine and the alkyne. The stability of the intermediate can also be affected by the presence of coordinating groups within the substrates. rsc.org

Step Description Intermediate
1 Oxidative cyclization of imine and one alkyne with Ni(0).Five-membered aza-nickelacycle. rsc.org
2 Insertion of a second alkyne molecule.Seven-membered aza-nickelacycle. rsc.org
3 Reductive elimination.Regenerates Ni(0) catalyst and releases the dihydropyridine product. rsc.org
Ligand Effects in Catalytic Cycles

Mechanistic studies on copper-catalyzed N-arylation of amides have revealed the critical role of chelating diamine ligands in controlling the concentration of the active catalytic species. The catalytic cycle is understood to proceed via a Cu(I)-mediated nucleophilic aromatic substitution-type mechanism. In this process, the formation of the nucleophile and the activation of the aryl halide occur in separate, sequential stages. It has been demonstrated that a 1,2-diamine-ligated copper(I) amidate complex is a key intermediate responsible for the activation of aryl halides. The diamine ligand, by forming a stable chelate with the copper(I) center, modulates the reactivity of the amidate and facilitates the subsequent C-N bond formation.

The nature of the phosphine (B1218219) ligand in copper(I) hydride-catalyzed reductions also plays a significant role in determining the selectivity of the reaction. For instance, in the reduction of α,β-unsaturated carbonyl compounds, the choice of phosphine ligand can steer the reaction towards either 1,2- or 1,4-reduction. While triphenylphosphine (B44618) often favors 1,4-reduction, certain aryldialkylphosphines can promote 1,2-reduction. This highlights the subtle yet profound influence of the ligand's electronic and steric profile on the catalytic pathway.

Furthermore, in the context of asymmetric catalysis, chiral ligands are instrumental in inducing enantioselectivity. For instance, in the copper-catalyzed asymmetric addition of diorganozinc reagents to N-phosphinoylarylimines, the use of a chiral ligand like Me-DuPHOS monoxide [(R,R)-BozPHOS] leads to high yields and enantioselectivities. nih.gov The hemilabile nature of this bidentate ligand is believed to contribute to its superb catalytic activity. nih.gov The ligand's structure creates a chiral environment around the metal center, which directs the facial selectivity of the nucleophilic attack on the imine.

Copper(I) Hydride-Catalyzed Reductive Transformations

Copper(I) hydride (CuH) has emerged as a versatile reagent in catalysis, enabling a range of reductive transformations. In the context of this compound and related N-phosphinoyl imines, CuH-catalyzed reactions offer a mild and selective method for the reduction of the imine functionality. The phosphinoyl group, being electron-withdrawing, enhances the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack by the hydride.

Reductive Addition to Imine Electrophiles

The reductive addition of nucleophiles to the imine bond of N-phosphinoyl imines is a powerful tool for the synthesis of α-chiral amines. A notable example is the copper-catalyzed addition of diorganozinc reagents to N-phosphinoylarylimines. nih.gov This reaction proceeds with high efficiency and enantioselectivity in the presence of a suitable chiral ligand. nih.gov The N-phosphinoyl group not only activates the imine but also serves as a protecting group that can be readily cleaved under mild acidic conditions to afford the desired α-chiral amine. nih.gov

The in situ generation of the N-phosphinoyl imine from a stable precursor, such as a sulfinic acid adduct, is a common strategy to overcome the potential instability of the imine. nih.gov This approach allows for a one-pot synthesis of the chiral amine from an aldehyde, P,P-diphenylphosphinic amide, and a diorganozinc reagent. nih.gov

Mechanistic Insights into Regiodivergence and Selectivity

The selectivity observed in copper(I) hydride-catalyzed reductions is intricately linked to the interplay of various factors, including the nature of the ligand, the substrate, and the reaction conditions. In the reduction of α,β-unsaturated systems, the competition between 1,2- and 1,4-addition pathways is a key aspect. The choice of phosphine ligand has been shown to be a critical determinant of this regioselectivity. researchgate.net

Mechanistic studies of copper-catalyzed hydroamination reactions, which proceed via a hydrocupration step, provide valuable insights into the factors governing selectivity. The initial migratory insertion of an olefin into a ligand-modified CuH complex generates a chiral alkylcopper intermediate. The stereochemistry of this intermediate, and consequently the final product, is dictated by the chiral ligand.

In the context of N-phosphinoyl imines, the coordination of the phosphinoyl oxygen to the copper center is believed to play a crucial role in the catalytic cycle and the transfer of stereochemical information. This interaction can influence the orientation of the substrate in the catalyst's coordination sphere, thereby directing the approach of the nucleophile.

Asymmetric Alkyl Additions to Imines with Chiral Phosphine Ligands

The catalytic asymmetric addition of alkyl groups to imines is a cornerstone of modern organic synthesis, providing access to enantioenriched amines. The use of N-phosphinoyl imines, such as this compound, in these reactions is advantageous due to the activating and directing properties of the phosphinoyl group.

A highly effective system for the asymmetric alkylation of N-phosphinoyl imines involves the use of a copper(I) catalyst in conjunction with a chiral phosphine ligand. The copper-catalyzed addition of diethylzinc (B1219324) to in situ generated N-phosphinoylalkylimines in the presence of the chiral ligand (R,R)-BozPHOS (Me-DuPHOS monoxide) proceeds with excellent yields and high enantioselectivities. nih.gov

The reaction is believed to proceed through a catalytic cycle where the chiral ligand-copper complex coordinates to the N-phosphinoyl imine, creating a chiral environment that dictates the stereochemical outcome of the alkyl transfer from the organozinc reagent.

Below is a table summarizing the results of the copper-catalyzed asymmetric addition of diethylzinc to various in situ-generated N-phosphinoylalkylimines. nih.gov

EntryAldehydeYield (%)ee (%)
1Cyclohexanecarboxaldehyde9694
23-Phenylpropionaldehyde9596
3Isovaleraldehyde9790
4Pivalaldehyde9698

Organocatalytic and Organometallic Reactivity

Beyond metal-catalyzed transformations, this compound and its analogues can participate in a variety of organocatalytic and organometallic reactions. The electrophilic nature of the imine carbon, enhanced by the phosphinoyl group, makes it a suitable substrate for nucleophilic attack by organocatalytically generated species.

Organocatalyzed Imino Corey–Chaykovsky Reactions of this compound

The Corey-Chaykovsky reaction, which involves the reaction of a sulfur ylide with a carbonyl or imine, is a powerful method for the synthesis of epoxides and aziridines, respectively. The application of this reaction to imines is often referred to as the aza-Corey-Chaykovsky reaction. While traditionally carried out under stoichiometric conditions, organocatalytic variants of this reaction have been developed.

In the context of N-phosphinoyl imines, an organocatalytic sequential α-amination/Corey-Chaykovsky reaction of aldehydes has been reported. organic-chemistry.org This process involves the in situ generation of an α-amino aldehyde, which then reacts with dimethyloxosulfonium methylide under Corey-Chaykovsky conditions to afford 4-hydroxypyrazolidine derivatives in high yields with excellent enantio- and diastereoselectivities. organic-chemistry.org This methodology highlights the potential for N-phosphinoyl imine analogues to undergo organocatalytic transformations leading to complex nitrogen-containing heterocycles. organic-chemistry.org

While a direct example of an organocatalyzed imino Corey-Chaykovsky reaction with this compound to form a simple aziridine (B145994) is not readily found in the literature, the aforementioned sequential reaction demonstrates the feasibility of employing N-phosphinoyl imine derivatives in such organocatalytic cascades. The reaction mechanism likely involves the activation of the sulfur ylide precursor by an organocatalyst, followed by nucleophilic attack on the imine and subsequent ring closure.

Phosphinamide-Directed Benzylic Lithiation and Subsequent Functionalization

The diphenylphosphinamide (B1299015) group serves as an effective directing group for the deprotonation of the benzylic C-H bond in N-benzyl-P,P-diphenylphosphinic amides. This strategy enables the formation of a stabilized benzylic anion, which can then be functionalized by reacting with a wide array of electrophiles. This methodology has proven to be a robust route for the synthesis of complex peptide building blocks and other functionalized amine derivatives. tandfonline.comoaepublish.com

The process is typically initiated by treating the N-benzyldiphenylphosphinamide substrate with a strong organolithium base, such as tert-butyllithium (B1211817) (t-BuLi), in an ethereal solvent like diethyl ether at very low temperatures, often around -90 °C. oaepublish.com Under these conditions, deprotonation occurs diastereospecifically at the α-carbon position relative to the nitrogen atom (the NCα position), generating a lithiated intermediate. tandfonline.comresearchgate.net The coordination of the lithium base to the phosphoryl oxygen is believed to facilitate this selective deprotonation through a complex-induced proximity effect (CIPE). researchgate.net

The resulting benzylic anion is a potent nucleophile that reacts efficiently with various electrophiles, allowing for the introduction of diverse functional groups at the benzylic position in excellent yields. tandfonline.comresearchgate.net Subsequent cleavage of the P-N bond, typically under acidic or reductive conditions, liberates the functionalized amine, providing access to valuable products such as 1,2-amino alcohols and α-, β-, and γ-amino acids. tandfonline.comoaepublish.com

The scope of electrophiles that can be employed in this transformation is broad, including:

Alkyl halides: For the introduction of simple or functionalized alkyl chains.

Acyl halides: To form α-amino ketones.

Tin halides: For the synthesis of organostannane intermediates.

Aldehydes and Ketones: Leading to the formation of β-amino alcohols.

Michael acceptors: Allowing for conjugate addition reactions. tandfonline.comresearchgate.net

The reaction's high diastereoselectivity and the predictable outcome of the functionalization step make it a valuable tool in stereocontrolled synthesis. oaepublish.com When chiral phosphinamides are used, it is possible to obtain enantiomerically pure derivatives, further extending the utility of this method in asymmetric synthesis. oaepublish.com

Table 1: Functionalization of Lithiated N-Benzyldiphenylphosphinamide with Various Electrophiles

This table summarizes the types of products obtained from the reaction of the benzylic anion of N-benzyl-P,P-diphenylphosphinic amide with a range of electrophilic reagents.

Electrophile CategoryExample ElectrophileProduct Type after QuenchSubsequent Product after P-N Cleavage
Alkyl HalideMethyl Iodideα-Methylated Phosphinamideα-Methyl Benzylamine
AldehydeBenzaldehyde (B42025)β-Hydroxy Phosphinamide1,2-Amino Alcohol
KetoneAcetoneβ-Hydroxy PhosphinamideSubstituted 1,2-Amino Alcohol
Acyl HalideAcetyl Chlorideβ-Keto Phosphinamideα-Amino Ketone
Michael AcceptorMethyl Acrylateγ-Ketoester Phosphinamideγ-Amino Acid Derivative
Tin HalideTrimethyltin Chlorideα-Stannyl Phosphinamideα-Stannyl Benzylamine

Phosphoryl Radical-Initiated Processes

Based on the available search results, no specific information was found regarding phosphoryl radical-initiated processes for this compound or its close analogues.

Structural Characterization and Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of N-Benzylidene-P,P-diphenylphosphinic amide and its analogues in solution. By analyzing the magnetic properties of atomic nuclei, detailed information about the molecular framework, connectivity, and electronic environment can be obtained.

The structure of phosphinic amides is routinely confirmed using a combination of ¹H, ¹³C, and ³¹P NMR spectroscopy. The chemical shifts (δ) in ¹H and ¹³C NMR spectra provide information about the hydrogen and carbon environments, respectively, particularly within the benzylidene and diphenylphosphinic moieties.

In ¹H NMR, the aromatic protons of the phenyl groups typically appear as complex multiplets in the range of δ 7.0-8.0 ppm. nih.govresearchgate.net The imine proton (N=CH) of the benzylidene group is expected to resonate at a distinct downfield position. For related N-benzyl phosphinic amides, the N-H proton signal can appear as a broad singlet, and the benzylic CH₂ protons show characteristic splitting due to coupling with the adjacent N-H proton. nih.govresearchgate.net

¹³C NMR spectroscopy complements the proton data, with aromatic carbons resonating between approximately δ 125-150 ppm. nih.govresearchgate.net The imine carbon (N=C) is a key diagnostic signal. The chemical shifts are influenced by the substituents on the aromatic rings and the coordination state of the molecule.

³¹P NMR is particularly diagnostic for this class of compounds. The phosphorus atom in P,P-diphenylphosphinic amides and their derivatives typically exhibits a single resonance, with a chemical shift that is highly sensitive to the electronic environment and the nature of the substituents attached to the phosphorus and nitrogen atoms. For instance, N-benzyl-P-(2-ethylphenyl)-P-phenylphosphinic amide shows a ³¹P NMR signal at δ 27.03 ppm. nih.govresearchgate.net Deprotonation or complexation can cause significant shifts in this value. db-thueringen.de

Table 1: Representative NMR Chemical Shifts (δ in ppm) for P,P-Diphenylphosphinic Amide Derivatives in CDCl₃.
NucleusFunctional GroupTypical Chemical Shift RangeReference
¹HAromatic (Ar-H)7.1 - 7.9 nih.govresearchgate.net
¹HAmide (N-H)4.7 - 6.7 (broad) nih.govrsc.org
¹³CAromatic (Ar-C)125 - 150 nih.govresearchgate.net
¹³CBenzylic (N-CH₂)~44 nih.govrsc.org
³¹PPhosphinamide (P=O)27 - 30 nih.govresearchgate.net

The study of anionic species and reaction intermediates derived from phosphinic amides often requires more advanced NMR techniques. When this compound is deprotonated with organolithium reagents, multinuclear NMR, including ⁷Li NMR, becomes crucial for characterizing the resulting lithium complexes. db-thueringen.de

The ⁷Li NMR chemical shift is sensitive to the coordination environment of the lithium cation. For example, in studies of lithiated N-mesityl-P,P-diphenylphosphinic amides, ⁷Li signals were observed between δ 0.43 and 2.03 ppm, depending on the specific structure of the lithium aggregate (e.g., tetranuclear cubane (B1203433) vs. dinuclear ring) and the solvent used. db-thueringen.de Similarly, the ³¹P chemical shifts of these anionic species are shifted upfield compared to the protonated amide, a result of increased electron shielding at the phosphorus nucleus upon deprotonation. db-thueringen.de

Two-dimensional (2D) NMR techniques, such as ¹H-¹H COSY (Correlation Spectroscopy) and ¹³C-¹H HSQC (Heteronuclear Single Quantum Coherence), are vital for unambiguous signal assignment. iau.ir COSY experiments establish proton-proton coupling networks, helping to identify adjacent protons within the phenyl and benzylidene groups. HSQC correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of ¹³C resonances based on their corresponding, and more easily assigned, ¹H signals. iau.ir These techniques are instrumental in confirming the connectivity of complex phosphinic amide derivatives.

Table 2: Multinuclear NMR Data for Lithiated N-mesityl-P,P-diphenylphosphinic Amide Complexes.
Complex StructureSolventδ(³¹P) (ppm)δ(⁷Li) (ppm)Reference
Tetranuclear Cubane ([Li{Ph₂P(=O)NMes}]₄)[D₈]Toluene15.81.96 db-thueringen.de
Dinuclear ([Ph₂P{OLi(dme)}=NMes]₂)[D₆]Benzene13.31.32 db-thueringen.de
Dinuclear Adduct[D₆]Benzene17.42.03 db-thueringen.de
Bromide Complex[D₈]THF0.30.43 db-thueringen.de

In situ NMR spectroscopy is a powerful method for monitoring chemical reactions in real-time, providing insights into reaction kinetics and mechanisms by allowing for the direct observation of reactants, intermediates, and products. The ³¹P nucleus is an excellent probe for reactions involving phosphinic amides and related phosphorus compounds due to its high sensitivity and wide chemical shift range.

For example, the mechanism of amide synthesis using triphenylphosphine (B44618) has been investigated by monitoring the reaction mixture over time with ³¹P NMR. researchgate.net In these studies, the initial signal for triphenylphosphine is observed to decrease while new signals corresponding to transient phosphonium (B103445) salt intermediates appear and then diminish, followed by the growth of the final triphenylphosphine oxide signal. This type of analysis allows for the identification of key intermediates and helps to validate proposed reaction pathways. Similar strategies can be applied to reactions involving this compound to understand its formation or subsequent transformations. Furthermore, variable-temperature NMR studies can reveal dynamic processes such as conformational changes or aggregation equilibria in solution. db-thueringen.de

X-ray Crystallography and Solid-State Structure Analysis

While NMR provides structural data in solution, X-ray crystallography offers a definitive picture of the molecule's three-dimensional arrangement in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.

The crystal structures of several P,P-diphenylphosphinic amide derivatives and their complexes have been determined, revealing a consistent distorted tetrahedral geometry around the central phosphorus atom. researchgate.netumsl.edu The phosphorus atom is typically bonded to two phenyl carbon atoms, one nitrogen atom, and one oxygen atom (or sulfur/selenium in thio/seleno analogues). nih.govresearchgate.netresearchgate.net

Bond angles around the phosphorus atom often deviate from the ideal tetrahedral angle of 109.5°. For instance, in N-(3,5-Dimethylphenyl)-P,P-diphenylphosphinic Amide, the O–P–N angle is enlarged to 114.24°, while the N–P–C and C–P–C angles are smaller than ideal. umsl.edu The P=O bond is characteristically short, indicating its double-bond nature. The structures of metal complexes are particularly diverse; lithiated phosphinic amides have been shown to form complex aggregates, such as tetrameric heterocubane cages and planar dinuclear Li₂O₂ rings, where the phosphinimidate acts as a bridging ligand. db-thueringen.de

Table 3: Selected Bond Lengths (Å) and Angles (°) for P,P-Diphenylphosphinic Amide Derivatives.
CompoundP=X (Å)P–N (Å)O–P–N (°)Reference
Ph₂P(S)NHCH₂Ph (X=S)1.9541.671- researchgate.net
Ph₂P(Se)NHCH₂Ph (X=Se)2.1031.670- researchgate.net
N-benzyl-P-(2-ethylphenyl)-P-phenylphosphinic amide (X=O)1.4881.649- nih.govresearchgate.net
N-(3,5-Dimethylphenyl)-P,P-diphenylphosphinic Amide (X=O)1.4891.648114.24 umsl.edu

In the solid state, phosphinic amides containing an N-H group are proficient hydrogen bond donors. The phosphoryl oxygen (P=O) is a strong hydrogen bond acceptor, leading to the formation of robust intermolecular N–H···O=P hydrogen bonds. umsl.edu These interactions frequently organize molecules into well-defined supramolecular assemblies, such as one-dimensional chains. nih.govresearchgate.netumsl.edu For example, the crystal structure of N-Benzyl-P-(2-ethylphenyl)-P-phenylphosphinic amide shows that molecules are linked into chains that run along the crystallographic c-axis via these N–H···O=P interactions. nih.govresearchgate.net

Conformational Studies of Ligands and Coordination Polymers

Detailed experimental crystallographic data for this compound is not extensively available in the surveyed literature. However, insights into its conformational characteristics can be inferred from computational studies and analysis of closely related phosphinamide structures. The conformation of N-phosphinoyl imines is a subject of interest due to the influence of the bulky and electron-withdrawing diphenylphosphinic group on the geometry of the imine bond.

While specific instances of this compound being used as a ligand in coordination polymers are not prominently documented, its structural features suggest it as a viable candidate for such applications. The presence of both a nitrogen atom in the imine group and an oxygen atom in the phosphoryl group provides two potential coordination sites, allowing it to act as a bidentate ligand. The steric hindrance from the phenyl groups can influence the formation and structure of resulting coordination polymers, potentially leading to novel topologies and properties. The coordination behavior of similar N,P-donor ligands has been explored in the context of forming complexes with various metals.

Vibrational Spectroscopy and Mass Spectrometry

Infrared (IR) Spectroscopic Characterization

Infrared (IR) spectroscopy is a fundamental technique for the characterization of this compound, providing key information about its functional groups. The IR spectrum is expected to be dominated by vibrations associated with the P=O, C=N, and phenyl groups.

The most prominent absorption band is anticipated to be the P=O stretching vibration, which for phosphinic amides typically appears in the region of 1180-1220 cm⁻¹. The exact position of this band can be influenced by the electronic environment and any intermolecular interactions. The C=N stretching vibration of the imine group is expected to be observed in the 1620-1640 cm⁻¹ range. The presence of multiple phenyl groups will give rise to a series of sharp absorption bands corresponding to C-H stretching in the aromatic region (3000-3100 cm⁻¹) and C=C in-plane stretching vibrations (1400-1600 cm⁻¹).

Table 1: Predicted Infrared (IR) Spectroscopic Data for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
P=O Stretch Phosphoryl 1180 - 1220
C=N Stretch Imine 1620 - 1640
C-H Stretch (Aromatic) Phenyl/Benzylidene 3000 - 3100
C=C Stretch (Aromatic) Phenyl/Benzylidene 1400 - 1600
P-N Stretch Phosphinic Amide 900 - 950

Note: The data in this table is based on characteristic vibrational frequencies for the respective functional groups and may vary in the actual spectrum of the compound.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous confirmation of the molecular formula of this compound. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the determination of the elemental composition.

For the molecular formula C₁₉H₁₆NOP, the theoretical exact mass can be calculated. HRMS analysis would be expected to yield an experimental mass value that is very close to this theoretical mass, typically within a few parts per million (ppm), thereby confirming the elemental formula. The primary ion observed would likely be the protonated molecule, [M+H]⁺.

Table 2: High-Resolution Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₁₉H₁₆NOP
Theoretical Exact Mass (Monoisotopic) 305.0964 g/mol
Expected Ion in HRMS [M+H]⁺

Note: The experimental m/z value from an actual HRMS measurement would be used to confirm the molecular formula based on its deviation from the theoretical value.

In addition to confirming the molecular formula, the fragmentation pattern observed in the mass spectrum can provide further structural information. Common fragmentation pathways for amides often involve cleavage of the amide bond. For this compound, fragmentation could occur at the P-N bond or the N-C bond, leading to characteristic fragment ions that can be analyzed to further support the proposed structure.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Applications

Density Functional Theory has become an indispensable method for investigating the properties and reactivity of organophosphorus compounds, including phosphinic amides. DFT calculations allow for the exploration of reaction pathways and the detailed analysis of molecular electronic structures.

Prediction of Reaction Mechanisms and Transition States

DFT is extensively used to elucidate complex reaction mechanisms by mapping out the potential energy surface. This involves optimizing the geometries of reactants, intermediates, products, and, crucially, the transition states that connect them. For phosphinic amides, DFT has been applied to understand mechanisms ranging from cycloadditions to rearrangements. nih.govorganic-chemistry.org

A typical DFT study involves locating the transition state structure and confirming it possesses a single imaginary frequency corresponding to the reaction coordinate. organic-chemistry.org From there, Intrinsic Reaction Coordinate (IRC) calculations can map the minimum energy path from the transition state to the connected reactants and products, providing a complete picture of the reaction pathway. For instance, in the synthesis of phosphinic amides from chlorophosphines and hydroxylamines, DFT calculations were instrumental in confirming a radical-based mechanism involving the homolysis of an N-O bond followed by radical recombination. organic-chemistry.org Similarly, DFT has been used to show that the insertion of benzyne (B1209423) into the P-N bond of a P-stereogenic phosphinic amide proceeds through a [2+2] cycloaddition followed by a ring-opening step. nih.gov

Analysis of Electronic Structure and Reactivity Descriptors

DFT is a powerful tool for analyzing the electronic properties that govern the reactivity of a molecule like N-Benzylidene-P,P-diphenylphosphinic amide. researchgate.net By calculating various electronic parameters and reactivity descriptors, a quantitative understanding of the molecule's behavior in chemical reactions can be achieved. researchgate.net

Key analyses include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack).

Global Reactivity Descriptors: These indices, derived from FMO energies, provide quantitative measures of a molecule's reactivity. researchgate.netd-nb.info

DescriptorFormulaSignificance
Chemical Potential (μ)(EHOMO + ELUMO) / 2Measures the escaping tendency of an electron from a stable system.
Chemical Hardness (η)(ELUMO - EHOMO) / 2Measures resistance to change in electron distribution or charge transfer. A larger value indicates higher stability.
Global Softness (S)1 / (2η)The inverse of hardness; indicates the capacity of a molecule to receive electrons.
Electrophilicity Index (ω)μ2 / (2η)Measures the propensity of a species to accept electrons.

Mechanistic Insights from Computational Modeling

Computational modeling provides deep mechanistic insights that are often difficult to obtain through experimental means alone. For phosphinic amides, these studies have been crucial in explaining selectivity in various reactions.

Role of Complex-Induced Proximity Effects (CIPE) in Lithiation Reactions

The lithiation of N-benzyl diphenylphosphinamides is a key transformation, and its regioselectivity is governed by the Complex-Induced Proximity Effect (CIPE). benthamopenarchives.com Computational studies support a two-step CIPE mechanism. First, the organolithium reagent (e.g., s-BuLi) forms a pre-lithiation complex by coordinating with the Lewis basic phosphoryl (P=O) group of the phosphinic amide. benthamopenarchives.com This coordination brings the lithium base into close proximity to specific C-H bonds, directing deprotonation to either the benzylic position or the ortho-positions of the P-phenyl rings. benthamopenarchives.commdpi.com This pre-coordination is a critical factor that provides an alternative pathway for C-C bond formation and controls regioselectivity. benthamopenarchives.com

Rationalization of Regio- and Stereoselectivity in Catalytic Reactions

Computational modeling is essential for understanding the origins of regio- and stereoselectivity in catalytic reactions involving phosphinic amides and their imine derivatives (N-phosphinoyl imines). nih.govmdpi.comresearchgate.net By calculating the activation free energies (ΔG‡) for all possible reaction pathways, the favored product can be predicted. The pathway with the lowest energy transition state is the one that proceeds fastest and thus determines the outcome under kinetic control. nih.gov

For example, in diastereoselective ortho-lithiation reactions, DFT calculations have shown that the stereochemical outcome is determined in the deprotonation step. nih.gov The preference for abstracting a proton from one prochiral phenyl ring over the other can be rationalized by comparing the energies of the respective transition states. nih.govrsc.org Furthermore, in catalytic asymmetric reactions, non-covalent interactions such as hydrogen bonding between the catalyst and the N-phosphinoyl imine substrate in the transition state are key to inducing high enantioselectivity, a phenomenon that can be modeled and visualized computationally. beilstein-journals.orgnih.gov

Intermolecular Interactions and Hydrogen Bonding Energetics

The phosphinic amide functional group, with its N-H proton donor and P=O oxygen acceptor, is highly capable of forming strong intermolecular hydrogen bonds. epfl.chnih.gov These non-covalent interactions are fundamental to the compound's crystal packing, supramolecular structure, and its behavior as a ligand in coordination complexes. epfl.chnih.gov

Computational methods, particularly DFT, are used to quantify the strength of these interactions. dntb.gov.uanih.gov By calculating the binding energies of hydrogen-bonded dimers or clusters, the stability conferred by these interactions can be determined. frontiersin.org The strength of a hydrogen bond depends on the nature of the donor and acceptor atoms. Theoretical calculations on model systems show that O-H···N hydrogen bonds are generally stronger than N-H···O or O-H···O bonds. frontiersin.org This is a critical factor in predicting how these molecules will self-assemble or interact with other molecules, such as solvents or biological targets. whiterose.ac.uk

Hydrogen Bond TypeCalculated Binding Energy Range (kJ/mol)Significance
O-H···N-45 to -55Very strong interaction, often seen in proton-transfer complexes.
O-H···O-20 to -65Strong interaction, crucial for stabilizing structures with water or alcohol molecules. frontiersin.org
N-H···O-15 to -30Key interaction for dimerization and crystal packing in phosphinic amides. nih.gov
N-H···N-10 to -25Important for stabilizing structures in nitrogen-rich environments. nih.gov
C-H···O-5 to -20Weaker interaction, but contributes to the overall stability of molecular complexes. frontiersin.org

Note: The binding energies are representative values from DFT calculations on model systems containing similar functional groups and may vary based on the specific molecular environment and computational method used.

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The performed searches aimed to uncover data regarding the prediction of luminescence and photophysical properties for complexes involving this compound. However, the retrieved results discussed different, albeit related, molecular structures. These included studies on P,P-diphenylphosphinic amide-TEMPO radicals, coumarin-labeled nicotinamides, and N-(n-pyridinyl) diphenylphosphinic amides. None of the available resources provided the specific computational data or theoretical predictions necessary to accurately and authoritatively construct the requested article section.

Due to the strict adherence to the provided outline and the exclusion of information not directly pertaining to "this compound," the generation of a scientifically accurate and detailed article on this specific topic is not possible at this time. Further research and publication in the scientific community are required to provide the necessary data for such an analysis.

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Applications in Advanced Organic Synthesis

Role as N-Protecting Groups in Peptide Chemistry

The diphenylphosphinoyl (Dpp) group, a core component of the title compound's parent amide, has been identified as a valuable N-protecting group in peptide synthesis. rsc.org The protection of the α-amino group is a critical step in peptide synthesis to prevent self-polymerization and control the sequence of amino acid coupling. nih.gov Phosphinamides, such as N-protected P,P-diphenylphosphinic amides, represent a distinct class of protecting groups with specific advantages in this context. rsc.orgnih.govresearchgate.net

The introduction and removal of the diphenylphosphinoyl (Dpp) protecting group are key operations in its application. These processes are designed to be efficient and compatible with the sensitive nature of amino acids and peptides. ub.edubiosynth.com

Protection: The α-amino group of an amino acid ester is typically protected by reacting it with diphenylphosphinic chloride in the presence of a mild base like N-methylmorpholine. rsc.org Subsequent hydrolysis of the ester under gentle alkaline conditions or through catalytic hydrogenolysis yields the Nα-diphenylphosphinyl protected α-amino acid, ready for peptide coupling. rsc.org

Deprotection: The removal of the Dpp group is generally achieved through acid-catalyzed hydrolysis. rsc.org Studies utilizing ³¹P NMR spectroscopy have shown that this cleavage can be performed under conditions that are compatible with acid-sensitive amino acid residues, such as tryptophan and methionine. rsc.org This orthogonality is a significant advantage, as it allows for selective deprotection without compromising the integrity of other protecting groups or the peptide chain. ub.edubiosynth.com

Table 1: Protection and Deprotection of Diphenylphosphinoyl (Dpp) Group
ProcessReagentsKey FeaturesReference
ProtectionDiphenylphosphinic chloride, N-methylmorpholineForms stable N-protected amino acid derivatives. rsc.org
DeprotectionAcid-catalyzed hydrolysis (e.g., HBr/AcOH)Compatible with sensitive residues like Trp and Met; Orthogonal to many other protecting groups. rsc.org

For a protecting group to be effective, it must not only be easily attached and removed but also remain stable throughout the various steps of peptide synthesis and facilitate efficient peptide bond formation. nih.gov The N-diphenylphosphinyl group has been thoroughly evaluated and proven suitable for use in amide bond forming reactions. rsc.org These protected amino acid derivatives are stable under the customary manipulations of peptide synthesis, ensuring that the protecting group remains intact until its intended removal. rsc.org The formation of a peptide bond is a condensation reaction where the carboxyl group of one amino acid is joined with the amino group of another. wikipedia.org The stability and reliability of the Dpp group during this crucial coupling step make it a practical tool in the synthesis of complex peptides. rsc.org

Precursors for Amines and Amino Acid Derivatives

The structure of N-Benzylidene-P,P-diphenylphosphinic amide, featuring a protected imine, makes it a valuable precursor for a variety of amines and chiral amino acid derivatives. The electrophilic imine carbon is susceptible to nucleophilic attack, and the phosphinamide can be cleaved to reveal a primary amine, providing multiple avenues for synthetic transformations.

1,2-amino alcohols are significant structural motifs found in numerous natural products, pharmaceuticals, and chiral catalysts. diva-portal.orgnih.gov The synthesis of these compounds often requires precise control of stereochemistry. diva-portal.orgnih.govnsf.gov While direct application of this compound is not extensively detailed, its derivatives are logical precursors. For instance, reduction of the imine would yield N-benzyl-P,P-diphenylphosphinic amide, which, after deprotection, provides benzylamine. More complex 1,2-amino alcohols can be accessed stereoselectively through various established methods where a phosphinamide-derived amine could serve as a key building block. nih.gov One such advanced method involves the reaction of aldehydes with specific organoboron reagents to produce anti-β-amino alcohols with high stereochemical control.

Phosphinic acid derivatives are recognized as valuable intermediates for synthesizing analogues of natural amino acids. researchgate.netrsc.org The imine functionality of this compound is a key handle for the synthesis of various non-proteinogenic amino acids.

α-Amino Acids: The most direct application is the synthesis of α-amino acid derivatives. This can be achieved through the nucleophilic addition of a carbon-based nucleophile (e.g., organometallic reagents, enolates) to the imine's C=N bond. nih.gov This strategy is widely used for the stereoselective synthesis of α-amino-C-phosphinic acids and their derivatives, often employing chiral imines or catalysts to control the stereochemistry. nih.gov Subsequent hydrolysis of the phosphinamide group would yield the desired α-amino acid. rsc.org

β-Amino Acids: The synthesis of β-amino acids can be envisioned through conjugate addition reactions. illinois.edu The phosphinic amide moiety could be used to activate the molecule for a Michael-type addition to an α,β-unsaturated system, thereby constructing the characteristic three-carbon backbone of a β-amino acid.

γ-Amino Acids: Accessing γ-amino acids would require a more extended synthetic sequence. The this compound could serve as a foundational unit, undergoing chain extension reactions prior to the final modification and deprotection steps to yield the target γ-amino acid structure. Related phosphorus analogues of γ-glutamyl peptides have been synthesized via multi-step pathways involving phosphonochloridate intermediates. nih.gov

Table 2: Synthetic Access to Amino Acid Derivatives
Amino Acid TypeGeneral Synthetic ApproachKey ReactionReference
α-Amino AcidsAddition of a nucleophile to the imine carbon, followed by deprotection.Nucleophilic Addition to C=N nih.gov
β-Amino AcidsUse as an electrophile in a conjugate addition reaction.Michael Addition illinois.edu
γ-Amino AcidsMulti-step synthesis involving chain extension from the core structure.Chain Elongation nih.gov

Chiral Auxiliaries and Ligand Scaffolds

Phosphinamides are recognized as important functional groups in organic synthesis, serving not only as protecting groups but also as chiral ligands and auxiliaries. nih.govresearchgate.net The phosphorus atom in P,P-diphenylphosphinic amide can be a stereogenic center. If prepared in an enantiomerically pure form, such chiral phosphinamides can be used to direct the stereochemical outcome of chemical reactions.

Their ability to coordinate with metals makes them excellent candidates for ligand scaffolds in asymmetric catalysis. nih.govresearchgate.net Chiral β-aminophosphine derivatives, for example, have emerged as powerful catalysts and ligands in various metal-catalyzed asymmetric transformations. rsc.org Similarly, N-substituted diphenylphosphinic amides can function as ambidentate ligands, coordinating to metal centers (like tin) through either the phosphoryl oxygen or the nitrogen atom, influencing the geometry and reactivity of the resulting complex. epfl.ch This dual functionality allows for the fine-tuning of the ligand's electronic and steric environment, which is crucial for designing effective catalysts.

Design and Synthesis of Chiral Phosphinamide Ligands

In a common approach, novel chiral phosphinamides are first synthesized and then converted into chiral N-phosphinyl imines. These imines, now bearing a chiral auxiliary on the phosphorus atom, can be used as electrophiles in various reactions to produce chiral amines and their derivatives with high levels of stereocontrol. nih.govnih.gov For instance, chiral N-phosphinyl imines have been designed and synthesized for use in asymmetric aza-Henry reactions, demonstrating excellent yields and high diastereoselectivity. nih.gov These chiral auxiliaries are often stable and can be stored for extended periods at room temperature. nih.gov The design principle involves creating a sterically defined pocket around the imine C=N bond, which directs the approach of a nucleophile to one of the two enantiotopic faces of the imine.

Application in Asymmetric Catalysis

N-phosphinyl imines, such as this compound, are valuable substrates in asymmetric catalysis for the synthesis of enantiomerically enriched amines. nih.gov The electron-withdrawing nature of the P,P-diphenylphosphinic amide group activates the imine carbon for nucleophilic attack. This electronic property, combined with the use of chiral catalysts, allows for highly stereoselective bond formations. nih.govresearchgate.net

Several key asymmetric reactions utilize N-phosphinyl imines as electrophiles:

Asymmetric Strecker Reaction: The synthesis of α-amino nitriles has been achieved with excellent enantioselectivity (95.2–99.7% ee) and high yields (89–97%) using achiral N-phosphonyl imines in the presence of primary amino acids as catalysts and diethylaluminum cyanide as the nucleophile. figshare.comnih.gov

Asymmetric aza-Henry Reaction: Chiral N-phosphinyl imines react with nitroalkanes to give β-nitroamines, important precursors to diamines, with outstanding chemical yields and diastereoselectivity (>99% de). nih.govnih.gov

Asymmetric aza-Darzens Reaction: The reaction of N-phosphonyl imines with enolates can produce substituted aziridine-2-carboxylic esters with high diastereoselectivities. nih.govresearchgate.net

Asymmetric Mannich Reaction: N-phosphonyl imines have been shown to react with azlactones under mild, catalyst-free conditions to afford products with excellent yield and high diastereoselectivity. nih.gov

The P,P-diphenylphosphinic amide group is often advantageous for product purification. Its polarity and crystallinity facilitate a "Group-Assistant-Purification" (GAP) technique, where the desired product can often be isolated by simply washing the crude reaction mixture with appropriate solvents like ethyl acetate (B1210297) and hexane. nih.govnih.gov

Table 1: Application of N-Phosphinyl Imines in Asymmetric Catalysis
Reaction TypeNucleophileCatalyst/AuxiliaryProductStereoselectivityReference
Strecker ReactionEt₂AlCNPrimary Amino Acidsα-Amino Nitrile95-99% ee figshare.comnih.gov
Aza-Henry ReactionNitromethaneChiral N-Phosphinyl Auxiliaryβ-Nitroamine>99% de nih.govnih.gov
Aza-Darzens ReactionLithium EnolateChiral N-Phosphonyl AuxiliaryAziridine-2-carboxylateHigh de nih.govresearchgate.net
Mannich ReactionAzlactoneNone (Substrate Control)syn-Diamino Acid DerivativeHigh de nih.gov

Functionalization of Complex Molecules

Installation of Diverse Functional Groups into Benzylic Positions

The phosphinamide functional group is a powerful tool in organic synthesis for directing the deprotonation of adjacent C-H bonds, a process known as directed lithiation. This strategy enables the installation of various functional groups at positions that would otherwise be unreactive. In related N-benzyl phosphinamides (containing a C-N single bond), the phosphinamide group effectively directs the lithiation at the benzylic position upon treatment with strong bases like s-BuLi. nih.govresearchgate.net This allows for the subsequent reaction with a wide range of electrophiles to introduce new substituents.

However, in the case of this compound, the target C-H bond is on the imine carbon (a vinylic or sp²-hybridized position) rather than a traditional sp³-hybridized benzylic carbon. Direct deprotonation at this position is less common. The predominant directed metalation pathway for phosphinic amides involves the ortho-lithiation of one of the P-phenyl rings, guided by the coordinating ability of the phosphoryl oxygen. researchgate.net While the phosphinamide moiety is a well-established directing group for C-H functionalization, its application for installing functional groups at the benzylic position of the N-benzylidene unit itself is not a widely documented synthetic strategy.

Coordination Chemistry and Metal Complexes

Phosphinic Amides as Ligands in Transition Metal Chemistry

Phosphinic amides are a versatile class of ligands in transition metal chemistry, primarily due to their ability to coordinate with metal ions through both the oxygen and nitrogen atoms. This dual-coordination capability allows them to form stable chelate rings, which can influence the catalytic activity and stability of the resulting metal complexes. The electronic and steric properties of the substituents on the phosphorus and nitrogen atoms can be readily modified, allowing for the fine-tuning of the ligand's coordination properties and, consequently, the reactivity of the metal center.

While extensive research on the coordination of N-Benzylidene-P,P-diphenylphosphinic amide with copper(II) and cobalt(II) is not widely documented in publicly available literature, the general principles of phosphinic amide coordination can be discussed. Typically, the synthesis of such complexes would involve the reaction of a metal salt (e.g., CuCl₂, Co(NO₃)₂) with the phosphinic amide ligand in a suitable solvent. The resulting complexes can be characterized by various spectroscopic techniques, including FT-IR, UV-Vis, and NMR spectroscopy, as well as by single-crystal X-ray diffraction to determine their solid-state structures.

A notable example of a well-characterized phosphinic amide complex involves palladium(II). The reaction of the phosphinic amide Ph₂P(O)CH₂NHPh with palladium(II) acetate (B1210297) results in the formation of a neutral, mononuclear complex, [Pd(Ph₂P(O)CH₂NPh)₂]. In this complex, the phosphinic amide acts as an anionic N,O-chelating ligand.

The structure of phosphinic amide ligands plays a crucial role in the catalytic activity of their metal complexes. The steric bulk and electronic nature of the substituents on the ligand can significantly impact the efficiency and selectivity of the catalyst. For instance, in the case of the palladium(II) complex [Pd(Ph₂P(O)CH₂NPh)₂], its catalytic activity has been investigated in Suzuki-Miyaura cross-coupling reactions.

This palladium complex has demonstrated effectiveness in the cross-coupling of various aryl halides with phenylboronic acid, leading to the formation of biaryl compounds with moderate to high yields. The efficiency of the catalytic system is influenced by factors such as the nature of the aryl halide, the solvent, and the base used in the reaction. The N,O-chelation of the phosphinic amide ligand provides stability to the palladium center, which is essential for its catalytic performance. The following table summarizes the catalytic activity of the [Pd(Ph₂P(O)CH₂NPh)₂] complex in the Suzuki-Miyaura cross-coupling reaction.

Aryl HalideProductYield (%)
4-Bromoacetophenone4-Acetylbiphenyl100
4-Bromotoluene4-Methylbiphenyl95
4-Bromoanisole4-Methoxybiphenyl92
4-Chlorobenzonitrile4-Cyanobiphenyl65
1-Bromonaphthalene1-Phenylnaphthalene88

Table 1: Catalytic activity of [Pd(Ph₂P(O)CH₂NPh)₂] in Suzuki-Miyaura cross-coupling reactions.

Lanthanide Coordination Compounds

The coordination chemistry of lanthanides with phosphinic amides, specifically this compound, is an area that remains largely unexplored. However, insights can be gained from the study of lanthanide complexes with related ligands, such as phosphine (B1218219) oxides and other amides, which are known to form stable and often luminescent complexes.

The luminescence of lanthanide complexes is a key area of interest. The organic ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits light at its characteristic wavelength. This process, known as the antenna effect, is highly dependent on the energy levels of the ligand and the lanthanide ion. Phosphine oxides and amides have been shown to be effective sensitizers for lanthanide luminescence. For instance, phosphoramide (B1221513) and arylphosphonic diamide (B1670390) ligands have been used to sensitize the luminescence of Eu(III) and Tb(III) ions.

The solid-state structures of lanthanide complexes with multidentate ligands often exhibit significant diversity. This is due to the flexible coordination geometry of lanthanide ions and the influence of factors such as the ligand-to-metal ratio, the nature of the counter-ion, and the presence of solvent molecules. Lanthanide complexes with phosphine oxide ligands, for example, can form mononuclear, dinuclear, or polynuclear structures. The coordination number of the lanthanide ion in these complexes can vary, leading to a wide range of geometries. The structural arrangement of the ligands around the lanthanide center can have a profound impact on the photophysical properties of the complex, including its luminescence quantum yield and lifetime.

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Methodologies

While established methods for the synthesis of phosphinic amides exist, future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes specifically tailored for N-Benzylidene-P,P-diphenylphosphinic amide and its derivatives. Key areas of exploration include catalyst-free reactions and one-pot syntheses to improve atom economy and reduce waste. nih.govox.ac.uk

One promising avenue is the adaptation of catalyst-free methods that utilize readily available starting materials. For instance, a plausible future synthesis could involve the direct condensation of benzaldehyde (B42025) with P,P-diphenylphosphinic amide under milder, environmentally benign conditions. Innovations in this area may also draw from advancements in the synthesis of related phosphinamides, which are used as amine protecting groups and catalysts. nih.gov

Future synthetic strategies could also explore variations of the Staudinger reaction, a well-established method for forming iminophosphoranes. nih.govacs.org Developing a catalytic version of the Staudinger/aza-Wittig reaction for the synthesis of this compound could represent a significant advancement, offering higher efficiency and turnover. thieme-connect.de

Table 1: Potential Future Synthetic Approaches for this compound

Synthetic Approach Potential Advantages Key Research Challenge
Direct Condensation Atom economy, reduced waste Catalyst development for high yield and selectivity
Modified Staudinger Reaction High functional group tolerance Development of efficient phosphine (B1218219) oxide reduction systems

Exploration of New Catalytic Applications

The N-benzylidene imine moiety, in conjunction with the phosphorus center, suggests significant potential for this compound as a catalyst or ligand in organic synthesis. Future research is anticipated to explore its application in asymmetric catalysis, leveraging the chirality that can be introduced into the molecule.

The iminophosphorane character of the P=N bond suggests that this compound could function as a potent Brønsted base catalyst. nih.govacs.org This opens the door to its use in a variety of base-catalyzed reactions, such as Michael additions, aldol (B89426) reactions, and Mannich reactions. nih.govacs.org The development of chiral variants could enable highly enantioselective transformations.

Furthermore, the phosphorus and nitrogen atoms can act as coordination sites for metal centers, making this compound a candidate for a P,N-bidentate ligand in transition metal catalysis. researchgate.net Such complexes could find applications in cross-coupling reactions, hydrogenations, and other important industrial processes. Research in this area would focus on synthesizing and characterizing these metal complexes and evaluating their catalytic activity and selectivity.

Advanced Mechanistic Investigations

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing its applications and designing new reactions. Future research will likely employ a combination of experimental and computational methods to elucidate these mechanisms.

One area of focus will be the detailed mechanistic study of its participation in aza-Wittig type reactions. researchgate.netmdpi.com Computational studies, using Density Functional Theory (DFT), can provide valuable insights into the transition states and intermediates involved, helping to explain the reactivity and stereoselectivity of these reactions. researchgate.netmdpi.com

Experimental mechanistic studies could involve kinetic analysis, isotopic labeling, and the isolation and characterization of reaction intermediates. These studies will be essential for understanding the role of the diphenylphosphinic amide group in modulating the reactivity of the imine functionality and vice versa.

Design of Highly Functionalized Derivatives

The synthesis of highly functionalized derivatives of this compound will be a key area of future research, aiming to tune its electronic and steric properties for specific applications.

Functionalization can be targeted at several positions within the molecule:

The Diphenylphosphinic Group: Modification of the phenyl rings on the phosphorus atom can influence the steric environment around the active sites and the electronic properties of the phosphorus center.

The P=N-C Backbone: Introducing substituents at the benzylic carbon could create chiral centers and provide opportunities for stereoselective synthesis.

These functionalized derivatives could be designed to enhance catalytic activity, improve solubility, or introduce new functionalities for applications in materials science or medicinal chemistry. ssrn.com

Integration with Supramolecular Chemistry and Materials Science

The unique structural and electronic properties of this compound make it an attractive building block for the construction of novel supramolecular assemblies and advanced materials.

In supramolecular chemistry, the amide and imine functionalities can participate in hydrogen bonding and other non-covalent interactions, enabling the formation of well-defined supramolecular structures such as gels, liquid crystals, and porous organic frameworks. mdpi.comrsc.orgrsc.org The aromatic rings can engage in π-π stacking interactions, further directing the self-assembly process.

In materials science, incorporating this compound into polymer backbones could lead to the development of new functional polymers. mdpi.comresearchgate.net These materials could exhibit interesting properties such as flame retardancy, enhanced thermal stability, or specific metal-binding capabilities, making them suitable for a range of high-performance applications. mdpi.comresearchgate.net The phosphinic amide group is known to contribute to flame retardancy, and its combination with the imine functionality could lead to synergistic effects. researchgate.net

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Benzaldehyde

Q & A

Q. What are the established synthetic routes for N-benzylidene-P,P-diphenylphosphinic amide, and what factors influence reaction yields?

The compound is synthesized via a multi-step protocol:

  • Step 1 : Condensation of P,P-diphenylphosphinic amide with benzaldehyde and p-toluenesulfinic acid in dichloromethane/diethyl ether (yields 89–91%) .
  • Step 2 : Decomposition of intermediates (e.g., N-[(4-methylphenyl)sulfonyl(phenyl)methyl]-P,P-diphenylphosphinic amide) using anhydrous potassium carbonate in acetonitrile (91% yield) .
  • Critical factors : Solvent purity (anhydrous conditions), stoichiometric ratios of reagents, and reaction time (48–72 hours) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Multinuclear NMR : 31^{31}P NMR identifies phosphorus environments (δ\delta = 20–25 ppm for P,P-diphenyl groups), while 1^{1}H/13^{13}C NMR resolves benzylidene proton environments (δ\delta = 8.2–8.5 ppm for imine protons) .
  • X-ray crystallography : Confirms stereochemistry and intermolecular interactions (e.g., Li–O bonds in dimeric structures) .

Q. What are the common reactivity patterns of this compound in organometallic catalysis?

  • Nickel(0)-catalyzed cyclization : Forms five-membered aza-nickelacycles (87% yield) via oxidative coupling with alkynes .
  • Coordination chemistry : The imine nitrogen and phosphoryl oxygen act as bidentate ligands for transition metals (e.g., Cu, Ni) .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its role in catalytic cycles?

  • DFT calculations : Reveal thermodynamic preference for Li2_2O2_2 dimeric structures over Li2_2C2_2 analogs (ΔG\Delta G = 2.3–4.3 kcal/mol), stabilizing intermediates in lithiated forms .
  • Electron density analysis : The P=O group facilitates charge delocalization, enhancing Lewis basicity for metal coordination .

Q. What methodological challenges arise in studying reaction mechanisms involving this compound?

  • Intermediate trapping : Transient species (e.g., η2^2-iminenickel complexes) require low-temperature NMR (-40°C) or rapid-injection techniques for characterization .
  • Stereochemical control : Diastereomeric dimers form due to fluxional ladder structures, necessitating dynamic NMR or chiral shift reagents .

Q. How can computational modeling resolve contradictions in experimental data (e.g., conflicting crystallographic vs. spectroscopic results)?

  • Case study : Discrepancies in Li–O bond lengths (X-ray vs. DFT) are resolved by modeling solvation effects (THF coordination reduces bond lengths by 0.1–0.2 Å) .
  • Recommendation : Combine QTAIM (Quantum Theory of Atoms in Molecules) with experimental NMR shifts to validate electron density distributions .

Q. What safety protocols are critical when handling this compound in synthetic workflows?

  • Hazardous reagents : Use inert atmospheres (argon) for pyrophoric reagents (e.g., diethylzinc) and avoid exposure to moisture .
  • Waste management : Quench residual organometallic intermediates with ethanol before disposal .

Q. How does this compound enhance flame retardancy in polymer composites?

  • Mechanism : Acts as a gas-phase flame inhibitor (traps radicals via P–N synergism) and promotes char formation in epoxy resins, reducing heat release rate by 36–40% .
  • Optimization : Loading at 5 wt% achieves LOI (Limiting Oxygen Index) >27% without compromising UV transparency .

Methodological Tables

Property Method Key Findings Reference
Synthetic yield optimizationSolvent screening (CH2_2Cl2_2/Et2_2O)Highest yield (91%) with 1:4 solvent ratio
Li–O bond stabilityDFT (B3LYP/6-311+G**)THF solvation stabilizes Li2_2O2_2 dimers
Flame retardancy efficiencyCone calorimetry (EP-5 wt% composite)40.69% reduction in heat release rate

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